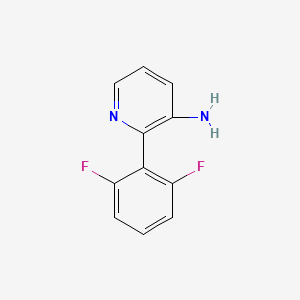

2-(2,6-Difluorophenyl)pyridin-3-amine

説明

特性

IUPAC Name |

2-(2,6-difluorophenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2/c12-7-3-1-4-8(13)10(7)11-9(14)5-2-6-15-11/h1-6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXMMSMICMBQGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=C(C=CC=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategies

The preparation of 2-(2,6-difluorophenyl)pyridin-3-amine typically involves:

- Cross-coupling reactions to attach the 2,6-difluorophenyl moiety to a pyridine derivative.

- Amination steps to install or reveal the amino group at the 3-position of the pyridine ring.

- Reduction or substitution reactions depending on the precursor functionalities.

Palladium-Catalyzed Cross-Coupling Method

One of the most commonly employed methods for preparing substituted aminopyridines with aryl groups is the palladium-catalyzed amination or cross-coupling reaction between halogenated pyridines and aryl boronic acids or halides.

-

- The reaction involves a 3-aminopyridine or its derivative bearing a halogen (often bromine or chlorine) at the 2-position.

- A 2,6-difluorophenyl halide (e.g., 2,6-difluorobromobenzene) is used as the aryl coupling partner.

- Catalysts such as Pd2(dba)3 with ligands like XantPhos are employed.

- A strong base such as t-BuONa is used in toluene solvent.

- The reaction is typically conducted at elevated temperatures (~110 °C) under nitrogen atmosphere for 12 hours.

Outcome :

- The cross-coupling yields this compound with good purity after purification by preparative HPLC or chromatography.

This method is adapted from procedures used for similar compounds in the imidazo[1,2-a]pyridine series, indicating its applicability to pyridin-3-amine derivatives with difluorophenyl substituents.

Reductive Cyclization and Functional Group Transformations

Alternative synthetic routes involve:

- Starting from substituted nitroanilides or aminopyridines.

- Performing reductive cyclization using iron or catalytic hydrogenation to form the pyridine or benzimidazole core.

- Subsequent alkylation or arylation with 2,6-difluorobenzyl bromide or related reagents.

- Selective deprotection or reduction steps to reveal the amine group at the 3-position.

For example, benzimidazole derivatives bearing 2,6-difluorophenyl groups are synthesized by:

- Monoacylation of nitroanilides with 2,6-difluorobenzoyl chloride.

- Reductive cyclization with iron powder.

- Alkylation with 2,6-difluorobenzyl bromide.

Though this route is more relevant to benzimidazole systems, the principles of selective acylation, reduction, and arylation are informative for designing synthetic routes to this compound analogues.

Use of N-Acetyl-3-Aminopyridine Precursors and Hydrogenation

A patented process describes the preparation of 3-aminopyridine derivatives through:

- Reduction of N-acetyl-3-aminopyridine or its salts using hydrogen gas and palladium catalysts supported on carbon or other solids.

- This reduction can be performed under controlled conditions to achieve selective removal of the acetyl protecting group, yielding the free 3-aminopyridine.

- Subsequent functionalization at the 2-position with 2,6-difluorophenyl groups can be achieved through cross-coupling reactions.

This method highlights the importance of protecting group strategies and catalytic hydrogenation in preparing aminopyridine intermediates for further derivatization.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The palladium-catalyzed cross-coupling approach offers a robust and scalable route with good regioselectivity and functional group tolerance.

- Purification by preparative HPLC or silica gel chromatography is often required to isolate the pure this compound.

- Spectroscopic characterization (NMR, LCMS) confirms the structure and purity of the compound.

- The use of protecting groups such as N-acetyl is beneficial to control reactivity during hydrogenation steps.

- Reaction optimization includes controlling equivalents of reagents, temperature, and reaction time to maximize yield and minimize byproducts.

化学反応の分析

Types of Reactions

2-(2,6-Difluorophenyl)pyridin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine or other reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the aromatic ring .

科学的研究の応用

Medicinal Chemistry Applications

The compound's structure allows it to participate in significant interactions with biological targets, making it a candidate for drug development. Its potential therapeutic applications include:

- Antiviral Activity : Research indicates that derivatives of pyridin-3-amines exhibit activity against various viruses. For instance, studies have shown that compounds similar to 2-(2,6-difluorophenyl)pyridin-3-amine can inhibit HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

- Antimicrobial Properties : The presence of the difluorophenyl group enhances the compound's lipophilicity and metabolic stability, which is crucial for antimicrobial efficacy. Compounds with similar structures have demonstrated significant antibacterial and antifungal activities .

- Cancer Treatment : Several studies have focused on the anticancer properties of pyridin-3-amines. The unique electronic properties imparted by the difluorophenyl substitution may enhance the selectivity and potency against cancer cell lines .

Organic Synthesis

This compound can serve as an intermediate in organic synthesis due to its reactive functional groups. Key applications include:

- Building Block for Complex Molecules : The compound can be utilized as a precursor in the synthesis of more complex organic molecules. Its reactivity allows for various modifications, leading to the development of novel compounds with tailored biological activities .

- Ligand Development : The pyridine moiety can act as a chelating agent for metal ions, forming stable complexes. This property is particularly useful in catalysis and materials science .

Coordination Chemistry

In coordination chemistry, this compound has been explored as a ligand due to its ability to coordinate with transition metals. Its applications include:

- Metal Complexes : The compound can form stable complexes with various metal ions, which may exhibit unique catalytic properties or enhanced stability compared to other ligands. This makes it suitable for applications in catalysis and materials science .

作用機序

The mechanism of action of 2-(2,6-Difluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

類似化合物との比較

Structural and Electronic Properties

Key Compounds Analyzed:

6-(2,6-Difluorophenyl)pyridazin-3-amine ()

6-Chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine ()

3-chloro-N-[2,6-dinitro-3-propoxy-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine ()

6-(2-{3-[3-(Dimethylamino)propyl]-2,6-difluorophenyl}ethyl)-4-methylpyridin-2-amine (KL7, )

2-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine ()

Table 1: Structural and Electronic Comparisons

Physical and Spectral Properties

Table 2: Collision Cross-Section (CCS) and Molecular Weight Comparisons

Insights :

- Nitro-substituted compounds () have higher molecular weights (>450 g/mol), which may limit blood-brain barrier penetration compared to the target compound .

生物活性

2-(2,6-Difluorophenyl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore its biological activity, including its interactions with various biological targets, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F2N2, with a molecular weight of 206.19 g/mol. The compound features a pyridine ring substituted with a difluorophenyl group and an amine functional group. The presence of fluorine atoms contributes to its electronic properties, enhancing reactivity and binding affinity towards biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The electron-withdrawing nature of the fluorine atoms enhances the compound's capacity to form hydrogen bonds, which can lead to inhibitory effects on enzymatic pathways involved in various disease processes.

Key Mechanisms:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes critical for disease progression, suggesting its potential as a therapeutic agent.

- Receptor Modulation : The compound's structure allows it to interact with receptors, potentially altering signaling pathways associated with various diseases.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies

-

Inhibition of Kinase Activity :

A study conducted on a series of compounds similar to this compound demonstrated significant inhibition against a panel of protein kinases. The compound was evaluated using the LanthaScreen™ Eu Kinase Binding Assay, showing promising results in reducing kinase activity associated with cancer progression . -

Antiviral Effects :

In vitro studies have shown that this compound exhibits antiviral properties against the DENV2 virus. The half-maximal effective concentration (EC50) was determined through luciferase assays on infected human hepatoma cells, indicating its potential as an antiviral agent . -

Cytotoxicity in Cancer Cells :

The compound was tested against various cancer cell lines (A549, MCF7, HT29) using MTT assays. Results indicated that it possesses cytotoxic effects at low micromolar concentrations (IC50 values ranging from 0.08 to 12.07 µM), making it a candidate for further development in anticancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,6-difluorophenyl)pyridin-3-amine, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions. For example, a protocol using Pd(OAc)₂ (0.25 mmol), Xantphos (0.30 mmol), and 2,6-dichloro-3-fluoropyridine with substituted anilines under basic conditions (e.g., t-BuONa) yields derivatives with fluorophenyl groups. Isolation typically involves precipitation and silica gel chromatography . Key intermediates include 2,6-dichloro-3-fluoropyridine and substituted anilines, with yields influenced by stoichiometry and catalyst loading.

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Characterization combines NMR (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, crystallographic data in ’s supporting information confirms regiochemistry and fluorine positioning. ¹⁹F NMR is critical for verifying substitution patterns on the aromatic ring .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound is typically a solid at room temperature (melting point ~100–102°C, inferred from analogous difluorophenylacetic acid derivatives). Solubility in polar aprotic solvents (e.g., DMF, DMSO) is higher than in water. Stability tests under nitrogen suggest limited degradation over 48 hours at 25°C, but prolonged exposure to light or moisture should be avoided .

Advanced Research Questions

Q. How can low yields in Buchwald-Hartwig amination steps during synthesis be addressed?

- Methodological Answer : Optimize catalyst systems (e.g., switch from Pd(OAc)₂/Xantphos to Pd₂(dba)₃ with SPhos ligands) and reaction temperature. reports yield improvements by adjusting base strength (e.g., t-BuONa vs. Cs₂CO₃) and amine stoichiometry. Kinetic studies via in-situ IR monitoring can identify rate-limiting steps .

Q. What computational strategies predict the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) against target proteins (e.g., HIV reverse transcriptase) can guide structural modifications. ’s docking data highlights the role of fluorine atoms in enhancing binding affinity via halogen bonding. Density Functional Theory (DFT) calculations further optimize electronic properties for target engagement .

Q. How do substituent effects on the pyridine ring influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature directs electrophiles to the para position relative to the amine group. Comparative studies with 3,6-difluoropyridin-2-amine (CAS 944799-22-8) show that substituent placement alters reactivity in nitration or halogenation. Use Hammett constants to quantify electronic effects .

Q. What analytical techniques resolve contradictions in reaction mechanism hypotheses (e.g., SNAr vs. radical pathways)?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in K₂CO₃) and radical traps (e.g., TEMPO) can distinguish mechanisms. ’s protocol for diarylpyridine synthesis suggests an SNAr pathway due to base dependence. Electron paramagnetic resonance (EPR) spectroscopy detects radical intermediates if present .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。